N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that incorporates multiple functional groups, including a benzofuran moiety, a pyrrolidine structure, and various aromatic components. This compound is characterized by its unique molecular architecture, which may confer specific biological activities and chemical properties.
The compound has been identified in various chemical databases, including PubChem and Benchchem, where it is cataloged under the Chemical Abstracts Service number 886949-89-9. These sources provide detailed information about its structure, synthesis, and potential applications in scientific research.
This compound falls under the category of organic compounds with potential pharmaceutical applications due to its structural elements that are commonly associated with bioactive molecules. It may be classified as a carboxamide derivative, which often plays a crucial role in medicinal chemistry.
The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
The synthesis often requires specific reagents and conditions, such as:
The molecular formula for N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is . The compound features:
The molecular weight is approximately 393.4 g/mol. The compound's structural representation can be derived from its SMILES notation: COc1cccc(N2CC(C(=O)Nc3c(C(N)=O)oc4ccccc34)CC2=O)c1, indicating the connectivity of atoms within the molecule.
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions typical for amides and heterocyclic compounds:
These reactions often require specific conditions such as temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
The mechanism of action for N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully elucidated but can be hypothesized based on similar compounds:
Further studies are required to define its pharmacodynamics and pharmacokinetics comprehensively.
While specific physical properties such as melting point or boiling point are not extensively documented, general observations include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures.
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has potential applications in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1